N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15703924
InChI: InChI=1S/C17H11ClFNO/c18-15-10-12(8-9-16(15)19)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21)
SMILES:
Molecular Formula: C17H11ClFNO
Molecular Weight: 299.7 g/mol

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide

CAS No.:

Cat. No.: VC15703924

Molecular Formula: C17H11ClFNO

Molecular Weight: 299.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide -

Specification

Molecular Formula C17H11ClFNO
Molecular Weight 299.7 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide
Standard InChI InChI=1S/C17H11ClFNO/c18-15-10-12(8-9-16(15)19)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21)
Standard InChI Key PIWLEAYNQIWUPT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)F)Cl

Introduction

Molecular Structure and Chemical Properties

Structural Characterization

N-(3-Chloro-4-fluorophenyl)naphthalene-1-carboxamide (C₁₇H₁₁ClFNO) features a naphthalene ring system fused to a carboxamide group at the 1-position, which is further substituted with a 3-chloro-4-fluorophenyl ring (Fig. 1). The naphthalene core provides a rigid planar structure, while the halogenated phenyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Molecular Properties of N-(3-Chloro-4-fluorophenyl)naphthalene-1-carboxamide

PropertyValueSource
Molecular FormulaC₁₇H₁₁ClFNO
Molecular Weight299.7 g/mol
IUPAC NameN-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)F)Cl
Lipophilicity (LogP)Estimated 3.8–4.2

The compound’s lipophilicity, critical for membrane permeability, is elevated due to the halogen substituents and aromatic systems, though excessive hydrophobicity may pose toxicity risks .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogs like N-(3-chlorophenyl)naphthalene-1-carboxamide exhibit planar geometries with intermolecular hydrogen bonds between the amide NH and carbonyl oxygen . Infrared spectroscopy typically shows stretches at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for naphthalene protons (δ 7.4–8.2 ppm) and deshielded aromatic protons adjacent to halogens (δ 7.1–7.3 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting with naphthalene-1-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. Subsequent coupling with 3-chloro-4-fluoroaniline in the presence of a base yields the target compound.

Table 2: Optimized Synthesis Conditions

ParameterOptimal ValueImpact on Yield
Coupling Temperature0–5°CMinimizes side reactions
SolventDichloromethaneEnhances solubility
CatalystTriethylamineFacilitates deprotonation
Reaction Time4–6 hoursMaximizes conversion

Industrial-scale production employs continuous flow reactors to precisely control temperature and mixing, achieving yields >85% with >98% purity.

Purification and Analysis

Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol affords high-purity material. Quality control utilizes high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

CompoundMIC (µg/mL)Toxicity (THP-1 IC₅₀, µg/mL)
N-(3-Fluorophenyl)naphthalene-1-carboxamide2.1>50
N-(3-Chloro-4-fluorophenyl)naphthalene-1-carboxamide*~2.5 (predicted)>50 (predicted)
Rifampicin4.8>100

*Predicted based on SAR trends .

Mechanism of Action

The compound likely inhibits mycobacterial enzymes involved in cell wall biosynthesis, such as InhA or DprE1, through competitive binding to hydrophobic active sites . Molecular docking studies suggest that the chloro and fluoro groups occupy subpockets lined with nonpolar residues, enhancing affinity .

Structure-Activity Relationships (SAR)

Halogen Substitution Effects

  • Chloro vs. Fluoro: Chloro substituents increase lipophilicity and membrane penetration, while fluoro groups improve metabolic stability by resisting oxidative degradation .

  • Positional Isomerism: 3-Chloro-4-fluoro substitution optimizes steric bulk and electronic effects, whereas 2- or 4-chloro analogs show reduced activity .

Naphthalene Modifications

Extending the aromatic system (e.g., anthracene analogs) diminishes solubility without enhancing potency, underscoring the naphthalene core’s ideal balance of hydrophobicity and rigidity .

Applications in Research and Industry

Medicinal Chemistry

This compound serves as a lead structure for developing antitubercular agents. Its modular synthesis allows rapid generation of derivatives for high-throughput screening .

Material Science

The planar aromatic system and halogen substituents make it a candidate for organic semiconductors or liquid crystals, though applications remain exploratory.

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic clearance in preclinical models.

  • Target Identification: Use proteomic approaches to elucidate precise molecular targets.

  • Toxicity Profiling: Evaluate long-term cytotoxicity and organ-specific effects.

  • Formulation Development: Explore nanoencapsulation to enhance solubility and reduce dosing frequency .

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